molecular formula C11H18N2NaO3 B12427828 Pilocarpic Acid-d3 (sodium salt)

Pilocarpic Acid-d3 (sodium salt)

Cat. No.: B12427828
M. Wt: 252.28 g/mol
InChI Key: HYQGSWXNDDMWSO-ALOYQDBRSA-N
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Description

Pilocarpic Acid-d3 (sodium salt) is a labeled analogue of Pilocarpic Acid sodium salt, which is an imidazole derivative. It is a mixture of diastereomers and can be used to prepare novel sequentially labile pilocarpine prodrugs for improved ocular delivery. The compound is often used in metabolic research, environmental studies, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pilocarpic Acid-d3 (sodium salt) can be synthesized by labeling Pilocarpic Acid sodium salt with deuteriumThis process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: The industrial production of Pilocarpic Acid-d3 (sodium salt) involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds.

Chemical Reactions Analysis

Esterification and Amide Formation

As a carboxylic acid derivative, Pilocarpic Acid-d3 undergoes esterification and amide formation under standard conditions:

  • Esterification : Reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄) to form esters. For example, reaction with methanol yields the methyl ester derivative.

  • Amide Formation : Coupling agents like EDC/HOBt facilitate reactions with amines, producing stable amides.

These reactions are critical for prodrug synthesis, enhancing lipophilicity for improved bioavailability .

Lactonization via Prodrug Activation

Pilocarpic Acid-d3 diesters serve as prodrugs, converting to active pilocarpine through a two-step process:

  • Enzymatic Hydrolysis : Cleavage of the ester bond by esterases in biological fluids.

  • Spontaneous Lactonization : Cyclization of the intermediate monoester to form pilocarpine .

Table 1: Hydrolysis Rates of Pilocarpic Acid-d3 Diesters

ConditionMediumHalf-Life (Estimated)
Physiological pH (7.4)Human Plasma2–4 hours
Ocular Tissue HomogenateRabbit Eye1–3 hours

Data adapted from prodrug conversion studies .

Hydrolysis Under Extreme pH

The compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions (0.1 N HCl) : Degradation via protonation of the carboxylate group, leading to cleavage of the sodium salt and formation of pilocarpic acid .

  • Basic Conditions (0.1 N NaOH) : Saponification of ester groups (if present) and potential ring-opening reactions .

Table 2: Degradation Under Hydrolysis Conditions

ConditionTemperatureTimeDegradation (%)
0.1 N HCl70°C3 days19%
0.1 N NaOH70°C3 days21%

Data derived from stress testing protocols .

Oxidative Reactions

Pilocarpic Acid-d3 is susceptible to oxidative degradation:

  • Peroxide-Mediated Oxidation : Reaction with H₂O₂ at room temperature leads to hydroxylation or epoxidation of the imidazole ring .

  • Radical Oxidation : Azobisisobutyronitrile (AIBN) generates radicals that attack the ethyl side chain, forming carbonyl derivatives .

Table 3: Oxidative Degradation Data

Oxidizing AgentTemperatureTimeDegradation (%)
H₂O₂RT7 days6%
AIBN40°C7 days2%

Results reflect moderate oxidative liability .

Photodegradation

Exposure to light induces structural changes:

  • UV/Vis Light (ICH Guidelines) : Cleavage of the imidazole ring and decarboxylation under prolonged exposure .

Table 4: Photostability Profile

Light ExposureDegradation (%)
1.3× ICH Vis + 4× UV5%
4.5× ICH Vis8%

Photolytic degradation is significant in aqueous solutions .

Key Insights

  • Deuterium Effect : Isotopic substitution (D3) slows metabolic degradation, extending half-life in biological systems.

  • Prodrug Utility : Diesters balance stability and activation kinetics, making them viable for ocular and oral delivery .

Scientific Research Applications

Pilocarpic Acid-d3 (sodium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in the development of novel pilocarpine prodrugs for improved ocular delivery.

    Industry: Applied in environmental studies and clinical diagnostics for imaging, diagnosis, and newborn screening.

Mechanism of Action

The mechanism of action of Pilocarpic Acid-d3 (sodium salt) involves its interaction with specific molecular targets and pathways. As a labeled analogue of Pilocarpic Acid sodium salt, it acts on muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. The compound exerts its effects by mimicking the action of acetylcholine, leading to the activation of muscarinic receptors and subsequent physiological responses .

Comparison with Similar Compounds

  • Pilocarpic Acid sodium salt
  • Pilocarpine
  • Isopilocarpic Acid sodium salt

Comparison: Pilocarpic Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic research and other scientific applications. Compared to its non-labeled counterparts, it provides enhanced stability and allows for more precise tracking in metabolic studies .

Properties

Molecular Formula

C11H18N2NaO3

Molecular Weight

252.28 g/mol

InChI

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/t8-,10-;/m0./s1/i2D3;

InChI Key

HYQGSWXNDDMWSO-ALOYQDBRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@@H](CO)[C@H](CC)C(=O)O.[Na]

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)O.[Na]

Origin of Product

United States

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